1,3-Dimethyl-propyleneurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-propyleneurea can be synthesized through the reaction of 1,3-diaminopropane with dimethyl carbonate. The reaction typically occurs under mild conditions and involves the formation of a cyclic urea structure .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-propyleneurea undergoes various chemical reactions, including:
Nucleophilic substitution reactions: It can act as a solvent in both S_N1 and S_N2 reactions, facilitating the substitution of nucleophiles.
Oxidation and reduction reactions: It can participate in redox reactions, although it is more commonly used as a solvent rather than a reactant.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions or amines.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in nucleophilic substitution reactions, the primary product is the substituted organic compound .
Scientific Research Applications
1,3-Dimethyl-propyleneurea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,3-dimethyl-propyleneurea exerts its effects is primarily through its role as a solvent. It stabilizes reactive intermediates and facilitates the interaction between reactants by providing a polar, aprotic environment. This enhances the efficiency of various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide (HMPA): A highly polar solvent but with higher toxicity compared to 1,3-dimethyl-propyleneurea.
Dimethyl sulfoxide (DMSO): Another polar aprotic solvent with similar applications but different chemical properties.
Uniqueness
This compound is unique due to its combination of strong electron-donating abilities and relatively low toxicity. This makes it a safer alternative to other polar aprotic solvents like hexamethylphosphoramide .
Properties
CAS No. |
858512-23-9 |
---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-ethyl-5-methylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-3-5-4(2)7-6(9)8-5/h4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
WBNUVPGJLHTDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC(=O)N1)C |
Origin of Product |
United States |
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